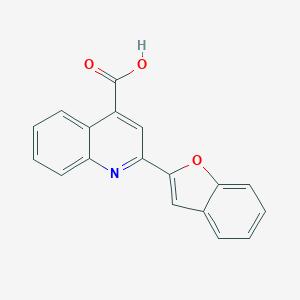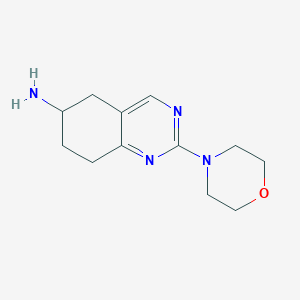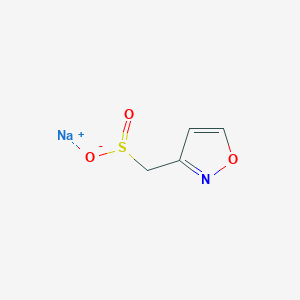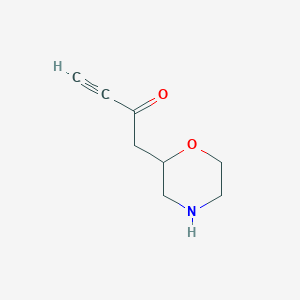
3-(Bromomethyl)-3-methylhept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-methylhept-1-ene is an organic compound with the molecular formula C8H15Br It is a brominated alkene, characterized by the presence of a bromomethyl group attached to a heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methylhept-1-ene typically involves the bromination of 3-methylhept-1-ene. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of bromine or NBS in the presence of a suitable catalyst and solvent system can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-methylhept-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Addition Reactions: The double bond in the heptene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in solvents like dimethylformamide (DMF) are employed.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents like chloroform (CHCl3) or dichloromethane (CH2Cl2) are typical reagents.
Major Products Formed
Substitution: Products include azides, thiocyanates, and ethers.
Elimination: Alkenes with varying degrees of unsaturation.
Addition: Dihalides or haloalkanes.
Scientific Research Applications
3-(Bromomethyl)-3-methylhept-1-ene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.
Medicinal Chemistry: The compound is a precursor in the development of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-methylhept-1-ene in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or radicals. These intermediates facilitate various transformations, including nucleophilic substitution, elimination, and addition reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)indole: Another brominated compound with a similar bromomethyl group but attached to an indole ring.
3-Bromothieno[3,2-b]thiophene: A brominated thiophene derivative with similar reactivity.
2-Bromomethyl-1,3-dioxolane: A brominated dioxolane with comparable substitution and elimination reactions.
Uniqueness
3-(Bromomethyl)-3-methylhept-1-ene is unique due to its specific alkene structure, which allows for diverse reactivity in organic synthesis. Its ability to undergo multiple types of reactions makes it a versatile intermediate in the preparation of various compounds.
Properties
Molecular Formula |
C9H17Br |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
3-(bromomethyl)-3-methylhept-1-ene |
InChI |
InChI=1S/C9H17Br/c1-4-6-7-9(3,5-2)8-10/h5H,2,4,6-8H2,1,3H3 |
InChI Key |
OYIIFNKDHRWCHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CBr)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B13166874.png)
![N-[(3-aminocyclobutyl)methyl]acetamide](/img/structure/B13166878.png)







![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid](/img/structure/B13166947.png)
